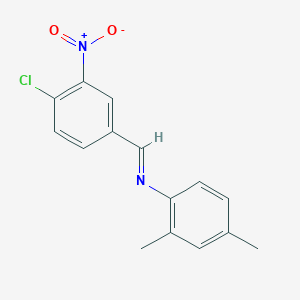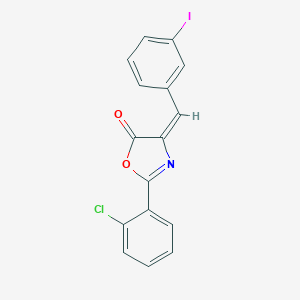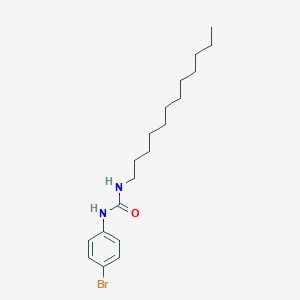![molecular formula C41H57NO4 B390294 [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate](/img/structure/B390294.png)
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate is a complex organic compound with a molecular formula of C41H57NO4 and a molecular weight of 627.89558 . This compound is characterized by its unique structure, which includes a pyridyl group and a laurate ester, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of 4-(dodecanoyloxy)benzoic acid with 2-(4-hydroxyphenyl)pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of esterification reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active components that interact with cellular targets. The pyridyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar compounds to [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate include:
4-{6-[4-(Hexadecanoyloxy)phenyl]-2-pyridyl}phenyl laurate: This compound has a longer alkyl chain, which may affect its solubility and biological activity.
4-{6-[4-(Octanoyloxy)phenyl]-2-pyridyl}phenyl laurate: With a shorter alkyl chain, this compound may have different physical and chemical properties.
4-{6-[4-(Dodecanoyloxy)phenyl]-2-pyridyl}phenyl acetate: The acetate ester may have different reactivity compared to the laurate ester.
The uniqueness of this compound lies in its specific ester and pyridyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C41H57NO4 |
|---|---|
Molecular Weight |
627.9g/mol |
IUPAC Name |
[4-[6-(4-dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate |
InChI |
InChI=1S/C41H57NO4/c1-3-5-7-9-11-13-15-17-19-24-40(43)45-36-30-26-34(27-31-36)38-22-21-23-39(42-38)35-28-32-37(33-29-35)46-41(44)25-20-18-16-14-12-10-8-6-4-2/h21-23,26-33H,3-20,24-25H2,1-2H3 |
InChI Key |
DHAOPUYHSLMHMH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B390227.png)
![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390231.png)


![N-[1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390235.png)
